molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No. B046003
CAS RN: 108-11-2
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
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Patent
US04704480

Procedure details

As demonstrated by entries 4 and 5 in Table 1, at about 130° C., the conversion of the three-carbon feedstock starting from acetone and hydrogen is 16.4% and from isopropanol is 8.6%. Isopropanol becomes the major reaction product, while MIBC predominates over MIBK in the aldol product. Small amounts of mesityl oxide are also seen, however, no diisobutylketone is formed. Thus, 130° C. favors secondary alcohols over ketones and the conversion of three-carbon feedstock to aldol products is poor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[H][H].[CH3:7][CH:8]([CH2:10][CH:11]([OH:13])[CH3:12])[CH3:9].O=C(C=C(C)C)C>CC(CC(C)=O)C.C(O)(C)C>[CH2:10]([C:11]([CH2:12][CH:2]([CH3:4])[CH3:1])=[O:13])[CH:8]([CH3:9])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As demonstrated by entries 4 and 5 in Table 1, at about 130° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.